Spiro[11.12]tetracosan-13-one
Description
Spiro[11.12]tetracosan-13-one is a complex spirocyclic ketone characterized by a 24-membered carbon framework with two interconnected rings (11- and 12-membered) and a ketone functional group at position 12.
Properties
CAS No. |
76713-43-4 |
|---|---|
Molecular Formula |
C24H44O |
Molecular Weight |
348.6 g/mol |
IUPAC Name |
spiro[11.12]tetracosan-24-one |
InChI |
InChI=1S/C24H44O/c25-23-19-15-11-7-3-1-4-8-12-16-20-24(23)21-17-13-9-5-2-6-10-14-18-22-24/h1-22H2 |
InChI Key |
CJNCOGYBHQJPFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(=O)C2(CCCCC1)CCCCCCCCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spirocyclic compounds like Spiro[11.12]tetracosan-13-one typically involves several steps. One common method is the ring-closing metathesis, which has been used to synthesize various spirocyclic structures . This method often requires specific catalysts and reaction conditions to achieve the desired product.
Industrial Production Methods: Industrial production of spirocyclic compounds can involve large-scale synthesis using optimized reaction conditions. For example, the use of flow synthesis and automation can enhance the efficiency and yield of the desired spirocyclic products .
Chemical Reactions Analysis
Types of Reactions: Spiro[11.12]tetracosan-13-one can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions, such as temperature and solvent, play a crucial role in determining the reaction’s outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield spirocyclic ketones, while reduction reactions can produce spirocyclic alcohols .
Scientific Research Applications
Spiro[11.12]tetracosan-13-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, spirocyclic compounds have shown potential as anticancer agents due to their unique structural properties . Additionally, these compounds are used in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of Spiro[11.12]tetracosan-13-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, influencing biological processes. For example, spirocyclic compounds can inhibit certain enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Spiro Compounds
Structural and Functional Group Variations
Azaspiro Compounds ()
Compounds such as 7-azaspiro[4.5]decan-1-ol derivatives (e.g., 12a , 12b , 13a , 13b ) feature smaller spiro systems (4- and 5-membered rings) with nitrogen heteroatoms and hydroxyl/acetoxy substituents. These compounds exhibit distinct NMR profiles due to their smaller ring sizes and functional groups. For example:
- 12a : δH 1.45–1.60 (m, 4H, cyclohexane), δC 70.2 (C-OH) .
- 13a : Acetoxy substitution shifts δC to 169.5 (C=O) .
Spiro 1,3-Benzoxazine Dimers ()
Compounds 17–20 incorporate aromatic oxazine rings and exhibit fragmentation at the spiro junction during EIMS analysis. For instance, 18 fragments at m/z 505 (loss of ClC₆H₄N₂CO) and 489 (loss of ClC₆H₄N₂CO₂), indicating structural instability at the spiro center . Spiro[11.12]tetracosan-13-one, with purely aliphatic rings, may demonstrate greater spectral stability due to reduced steric stress.
7,13,20,26-Tetraoxatetraspiro[...]hexacosan-10-one ()
This oxygen-rich spiro compound (MW 378.24, LogP 4.126, PSA 53.99) shares a ketone group but differs in ring composition (four oxygen atoms). Its higher PSA suggests greater polarity compared to this compound, which lacks heteroatoms beyond the ketone .
Physicochemical Properties
*Estimated based on structural analogs.
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